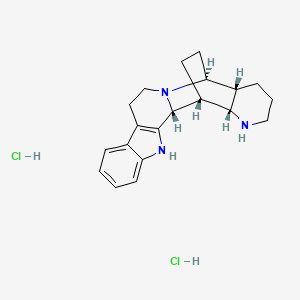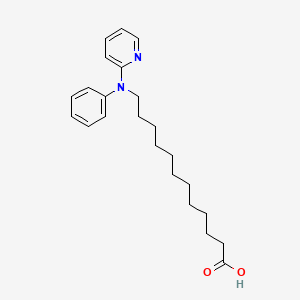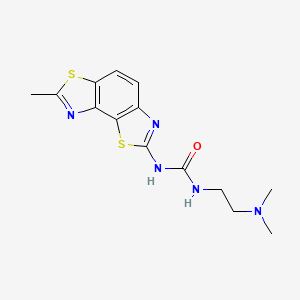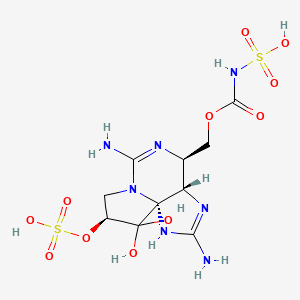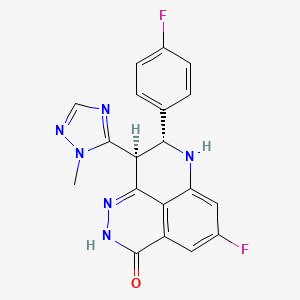
BMN-673 8R,9S
Vue d'ensemble
Description
BMN-673 8R,9S, a potent inhibitor of poly-ADP ribose polymerase (PARP), has garnered attention primarily for its applications in cancer treatment, especially targeting BRCA-mutated cancers. BMN-673 demonstrates effectiveness through inhibition of PARP catalytic activity and tight trapping of PARP to DNA at sites of single-strand breaks (Smith et al., 2015). This detailed overview will focus on the chemical and physical properties of BMN-673, excluding its drug applications and dosage-related information.
Synthesis Analysis
BMN-673 was developed through the optimization of a previously unexplored chemical scaffold that exhibited PARP inhibitory activity. This optimization process resulted in BMN-673 being the most potent PARP inhibitor reported to date, with significant activity against cancer cells harboring BRCA-1 or BRCA-2 mutations (Shen et al., 2011).
Molecular Structure Analysis
The molecular structure of BMN-673 features a novel scaffold that underlies its potent PARP inhibitory activity. Although specific structural details are proprietary, its high potency and selective toxicity toward BRCA-deficient cancer cells highlight a structure optimized for effective PARP binding and inhibition, enabling the tight trapping of PARP at DNA damage sites.
Chemical Reactions and Properties
BMN-673's chemical properties are characterized by its selective inhibition of PARP1 and PARP2, essential enzymes in the DNA damage repair pathway. Its mechanism involves both the inhibition of the enzymatic activity of PARP and the formation of PARP-DNA complexes, which inhibit DNA repair and promote cancer cell death in BRCA-mutated cells.
Physical Properties Analysis
The physical properties of BMN-673, including its metabolic stability, oral bioavailability, and pharmacokinetic profile, have been favorable. It demonstrates over 40% absolute oral bioavailability in rats, indicating its potential for effective oral administration in clinical settings (Shen et al., 2013).
Applications De Recherche Scientifique
Recherche en oncologie
BMN-673 8R,9S s'est avéré très prometteur dans le domaine de l'oncologie. Il présente une forte puissance pour cibler les cellules tumorales présentant des défauts génétiques BRCA1, BRCA2 ou PTEN {svg_1}. Sa capacité à inhiber les enzymes PARP en fait un agent efficace pour induire la cytotoxicité des cellules cancéreuses et améliorer l'efficacité des agents de dommages à l'ADN comme la témozolomide {svg_2}. Cela a ouvert des voies pour son utilisation dans des thérapies combinées, améliorant potentiellement les résultats pour les patients présentant des profils génétiques spécifiques du cancer.
Recherche génétique
En recherche génétique, le rôle de this compound dans l'inhibition des mécanismes de réparation de l'ADN est crucial. Il se lie sélectivement à PARP et empêche la réparation de l'ADN médiée par PARP, ce qui est particulièrement utile pour étudier les tumeurs présentant des défauts de recombinaison homologue {svg_3}. Cette application est essentielle pour comprendre la progression de certains cancers au niveau génétique et pour développer des thérapies ciblées.
Pharmacologie
D'un point de vue pharmacologique, la forte biodisponibilité orale et la stabilité métabolique de this compound en font un excellent candidat pour le développement de médicaments {svg_4}. Ses interactions avec les voies de réparation de l'ADN et la voie PI3K fournissent des informations sur le mécanisme d'action du médicament et son utilisation potentielle dans le traitement de diverses tumeurs malignes {svg_5}.
Biologie moléculaire
This compound contribue à la biologie moléculaire en offrant un outil pour étudier la famille des protéines PARP et leur rôle dans les processus cellulaires {svg_6}. Son efficacité supérieure par rapport à d'autres inhibiteurs de PARP permet des études plus détaillées des fonctions de PARP et des conséquences cellulaires de son inhibition.
Biochimie
En biochimie, this compound est utilisé pour explorer les voies biochimiques impliquant la poly(ADP-ribose) polymérase (PARP) et son rôle dans les modifications post-traductionnelles {svg_7}. Comprendre comment this compound inhibe PARP peut conduire à des découvertes sur la régulation de la réparation de l'ADN et de la mort cellulaire.
Recherche médicale
Les applications de this compound dans la recherche médicale sont vastes, en particulier dans le développement de nouvelles stratégies thérapeutiques pour le traitement du cancer {svg_8}. Ses fortes propriétés radiosensibilisantes sont explorées pour améliorer l'efficacité de la radiothérapie dans diverses formes de cancer {svg_9}.
Mécanisme D'action
Target of Action
BMN-673 8R,9S, also known as Talazoparib, is primarily a PARP1 inhibitor . PARP1 (Poly (ADP-ribose) polymerase 1) is a nuclear enzyme involved in DNA repair, genomic stability, and programmed cell death .
Mode of Action
This compound selectively binds to PARP1 and inhibits its activity . This inhibition prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway . It exhibits selective antitumor cytotoxicity and elicits DNA repair biomarkers at much lower concentrations than earlier generation PARP1/2 inhibitors .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA repair pathway. When PARP1 is inhibited, single-strand DNA breaks cannot be repaired, leading to the formation of double-strand breaks. These breaks are usually repaired by the homologous recombination pathway, which requires the presence of BRCA1 and BRCA2 proteins . Therefore, cells deficient in BRCA1 or BRCA2 are particularly sensitive to PARP inhibitors .
Pharmacokinetics
This compound is orally bioavailable, with more than 40% absolute oral bioavailability in rats when dosed in CMC . This suggests that the compound can be effectively absorbed in the gastrointestinal tract and reach systemic circulation.
Result of Action
This compound has shown anti-tumor activity both in vitro and in vivo . It inhibits the proliferation of tumor cells and xenografts with defects in homologous recombination . The compound selectively targets tumor cells with BRCA1, BRCA2, or PTEN gene defects with 20- to more than 200-fold greater potency than existing PARP1/2 inhibitors in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the anti-tumor effects of this compound . Additionally, the status of the PI3K pathway and the expression levels of DNA repair proteins can predict the response to this compound .
Safety and Hazards
Orientations Futures
“Bmn-673 8R,9S” has shown remarkable antitumor activity in mice; xenografted tumors that carry defects in DNA repair due to BRCA mutations or PTEN deficiency were profoundly sensitive to oral “this compound” treatment at well-tolerated doses . Synergistic antitumor effects were also found when “this compound” was combined with temozolomide, SN38, or platinum drugs . This suggests potential future directions for the use of “this compound” in cancer treatment.
Propriétés
IUPAC Name |
(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660726 | |
| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207456-00-5 | |
| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)

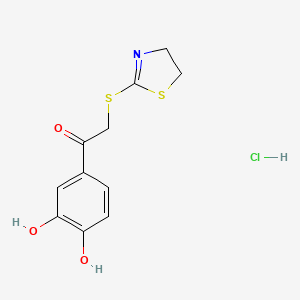

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)


